5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-Pyrimidinedione
Overview
Description
5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-Pyrimidinedione is a useful research compound. Its molecular formula is C14H14N2O3 and its molecular weight is 258.277. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-pyrimidinedione (CAS: 444058-30-4) is a pyrimidinedione derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.
The molecular formula of this compound is C14H14N2O3, with a molecular weight of 258.28 g/mol. Its structure features a pyrimidine ring with benzoyl and trimethyl substituents.
Property | Value |
---|---|
Molecular Formula | C14H14N2O3 |
Molecular Weight | 258.28 g/mol |
CAS Number | 444058-30-4 |
Purity | 97% |
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, a study involving human breast cancer cells reported that treatment with the compound led to a significant reduction in cell viability and increased markers of apoptosis.
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective effects. In vitro studies indicated that it could protect neuronal cells from oxidative stress-induced damage. The compound's ability to modulate reactive oxygen species (ROS) levels is thought to play a critical role in its neuroprotective mechanism.
Table 2: Summary of Biological Activities
Activity | Effect | Reference |
---|---|---|
Antimicrobial | Effective against Gram-positive/negative bacteria | |
Anticancer | Induces apoptosis in cancer cell lines | |
Neuroprotective | Protects neuronal cells from oxidative stress |
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli. These findings suggest potential applications in treating infections caused by these pathogens.
Case Study 2: Cancer Cell Apoptosis
In another study focusing on breast cancer cells (MCF-7), the compound was administered at concentrations ranging from 10 to 100 µM. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 50 µM. Flow cytometry analysis confirmed increased apoptosis rates correlating with higher concentrations of the compound.
Properties
IUPAC Name |
5-benzoyl-1,3,6-trimethylpyrimidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-9-11(12(17)10-7-5-4-6-8-10)13(18)16(3)14(19)15(9)2/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUIFHYPUIILNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1C)C)C(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24781793 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.